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Compound of Interest

Compound Name: 3-amino-N-cyclopropylbenzamide

CAS No.: 871673-24-4

Cat. No.: B113132

Get Quote

Topic: Cheminformatics Profiling and Structural Analysis of 3-amino-N-cyclopropylbenzamide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists,

and Cheminformatics Engineers.[1]

Executive Summary
This technical guide provides a structural and functional deconstruction of 3-amino-N-
cyclopropylbenzamide, a pharmacophore frequently observed in kinase inhibitors (e.g., p38

MAP kinase) and PARP inhibitors.[1] Beyond the raw SMILES string, this document explores

the graph theory governing its notation, its physicochemical profile for drug-likeness, and a self-

validating synthetic pathway for laboratory production.

Part 1: The SMILES Architecture
The Simplified Molecular Input Line Entry System (SMILES) for this molecule is not merely a

text string; it is a linear graph representation that encodes topology, aromaticity, and branching.

Canonical SMILES
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The standard canonical representation is:

NC1=CC=CC(C(=O)NC2CC2)=C1

Structural Decoding
To understand how this string reconstructs the molecule, we must parse it using the Depth-First

Traversal (DFT) logic inherent to SMILES algorithms.

N: The string initiates at the exocyclic amino group (Position 3 on the ring).[1]

C1=CC=CC...=C1: This segment defines the aromatic benzene scaffold.[1][2] The number 1

is the ring closure label, indicating that the carbon atoms between the first and second 1

form a continuous loop.

(...): Parentheses indicate a branch point.[1][3]

C(=O): The carbonyl group of the amide linkage.[1]

N: The amide nitrogen.[1]

C2CC2: The cyclopropyl group.[1] The label 2 denotes the three-carbon ring closure (

hybridized).[1]

Graph Visualization (SMILES Parsing Tree)
The following diagram illustrates how a cheminformatics parser interprets the string, separating

the scaffold from its functional decorations.
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SMILES String
NC1=CC=CC(C(=O)NC2CC2)=C1

Benzene Scaffold
(c1ccccc1)

 Core

Position 3: Amine
(-NH2)

 Start

Position 1: Amide Linker
(-C(=O)NH-)

 Branch

N-Substituent: Cyclopropyl
(C2CC2)

 Terminus

Click to download full resolution via product page

Figure 1: Hierarchical decomposition of the SMILES string, isolating the core scaffold from

functional branches.

Part 2: Physicochemical Profile (Cheminformatics)
In drug discovery, this molecule is classified as a "fragment" or a "lead-like" scaffold.[1] Its

properties suggest high oral bioavailability and metabolic stability relative to its isopropyl

analogs.[1]
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Property Value
Significance in Drug
Design

Molecular Formula

ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632=""

class="inline ng-star-inserted">
Core scaffold composition.[1]

Molecular Weight 176.22 Da

Ideal for fragment-based drug

discovery (FBDD) (<200 Da).

[1]

cLogP ~0.4 - 0.8

Highly hydrophilic; suggests

good solubility but requires

optimization for membrane

permeability.[1]

TPSA ~55

Well below the 140

limit, indicating excellent cell

permeability.[1]

H-Bond Donors 2

(Aniline

and Amide

).[1]

H-Bond Acceptors 2

(Amide Carbonyl

and Amide

).[1]

Rotatable Bonds 2

Rigid structure (Cyclopropyl +

Benzene) reduces entropic

penalty upon binding.[1]

Expert Insight: The cyclopropyl group is a bioisostere for the isopropyl group.[1] However, the

cyclopropyl ring adds rigidity and alters the metabolic profile by preventing

-hydroxylation, a common clearance pathway for isopropyl amines [1].
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Part 3: Synthesis Protocol
To generate this molecule in the lab, a direct coupling of 3-aminobenzoic acid is risky due to

potential self-polymerization (aniline reacting with the activated acid). The industry-standard

"Self-Validating" protocol utilizes a nitro-precursor to ensure chemoselectivity.[1]

Reaction Scheme
Acyl Substitution: 3-nitrobenzoic acid

3-nitro-N-cyclopropylbenzamide.[1]

Chemoselective Reduction: Nitro group

Aniline.[1]

Step-by-Step Methodology
Step 1: Amide Coupling

Reagents: 3-Nitrobenzoic acid (1.0 eq), Cyclopropylamine (1.2 eq), HATU (1.2 eq), DIPEA

(2.0 eq).

Solvent: DMF (Dimethylformamide).[1]

Protocol: Dissolve 3-nitrobenzoic acid in DMF. Add DIPEA and HATU. Stir for 15 mins to

activate the acid. Add cyclopropylamine dropwise.[1] Stir at RT for 4 hours.

Validation: Monitor by LC-MS. Product mass

.[1]

Step 2: Hydrogenation (Reduction)

Reagents: 3-nitro-N-cyclopropylbenzamide,

catalyst, Hydrogen gas (

).[1]
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Solvent: Methanol/Ethanol.[1]

Protocol: Purge reaction vessel with

. Add catalyst and substrate.[1] Introduce

(balloon pressure or hydrogenation shaker at 30 psi). Stir for 2-6 hours.

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]

Validation: The disappearance of the yellow nitro color and the appearance of the amine

peak in NMR (broad singlet ~4.0-5.0 ppm). Mass shift to

.[1]

Synthetic Workflow Diagram

3-Nitrobenzoic Acid
Intermediate:

3-nitro-N-cyclopropylbenzamide
(MW: 206.2)

 Amide Coupling

Cyclopropylamine
+ HATU/DIPEA

Final Product:
3-amino-N-cyclopropylbenzamide

(MW: 176.2)

 Hydrogenation

H2 / Pd-C
(Reduction)

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway ensuring regioselectivity and high yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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